molecular formula C11H19NO3 B1435869 Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1630855-19-4

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B1435869
CAS RN: 1630855-19-4
M. Wt: 213.27 g/mol
InChI Key: ILVWYZYLTRYTDX-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (TBAH) is a synthetic compound that has been studied for its potential applications in synthetic organic chemistry and biochemistry. TBAH is a cyclic tertiary amine derivative with a five-membered ring and two nitrogen atoms. It is a versatile reagent that has been used in a variety of reactions, and it has been studied for its potential applications in drug delivery and drug design.

Scientific Research Applications

Efficient Synthesis Routes

  • Scalable Synthesis Approach : An efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a closely related compound, is achieved through improvements over original methods. This process includes an epimerization/hydrolysis step that simplifies purification and allows for production on a kilogram scale (Maton et al., 2010).

  • Stereoselective Synthesis : A stereoselective synthesis pathway for (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, similar to the target compound, has been developed. This includes a crucial cyclopropanation step that ensures stereoselectivity (Gan et al., 2013).

Synthesis and Molecular Structure Analysis

  • Synthesis and Characterization : The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with structural similarities, were achieved through an intramolecular lactonization reaction. The product's structure was elucidated using techniques like NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).

  • Chiral Compound Synthesis : A chiral analogue, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized without using chiral catalysts or separation methods. Its structure was confirmed through spectroscopy and X-ray crystallography, highlighting the diversity of synthesis approaches for such compounds (Moriguchi et al., 2014).

Development of Derivatives and Analogues

  • Synthesis of Stereosiomers : The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, showcasing the capability to produce diverse structural analogues of similar compounds. The process included optical resolution via diastereomeric salt formation or chromatography (Bakonyi et al., 2013).

  • Antimalarial Activity Evaluation : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for antimalarial activities. This indicates the potential biomedical applications of such compounds in drug development (Ningsanont et al., 2003).

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(7-13)6-8(11)12/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWYZYLTRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 3
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 4
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 5
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

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